2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 28419-74-1
VCID: VC3802414
InChI: InChI=1S/C9H11N3/c10-4-3-7-6-12-8-2-1-5-11-9(7)8/h1-2,5-6,12H,3-4,10H2
SMILES: C1=CC2=C(C(=CN2)CCN)N=C1
Molecular Formula: C9H11N3
Molecular Weight: 161.2 g/mol

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine

CAS No.: 28419-74-1

Cat. No.: VC3802414

Molecular Formula: C9H11N3

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine - 28419-74-1

Specification

CAS No. 28419-74-1
Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
IUPAC Name 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine
Standard InChI InChI=1S/C9H11N3/c10-4-3-7-6-12-8-2-1-5-11-9(7)8/h1-2,5-6,12H,3-4,10H2
Standard InChI Key USCHHUMFWCCWJD-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=CN2)CCN)N=C1
Canonical SMILES C1=CC2=C(C(=CN2)CCN)N=C1

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound consists of a 1H-pyrrolo[3,2-b]pyridine ring system, where a pyrrole ring is fused to a pyridine ring at the 3,2-b positions. The ethanamine moiety (-CH₂CH₂NH₂) is attached to the third position of the pyrrole subunit. This configuration confers both aromatic stability and amine reactivity, making it amenable to further functionalization .

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular Weight161.2 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point376.0 ± 27.0 °C at 760 mmHg
LogP (Partition Coefficient)-0.11
pKa (Amine Group)~10.5 (estimated)

The dihydrochloride salt form (C₉H₁₃Cl₂N₃, MW 234.12 g/mol) exhibits enhanced aqueous solubility due to protonation of the amine group .

Synthesis and Optimization Strategies

Core Ring Formation

The pyrrolo[3,2-b]pyridine scaffold is typically constructed via cyclocondensation reactions. A common approach involves:

  • Knorr-type Synthesis: Condensation of 3-aminopyridine derivatives with α-ketoesters or α-diketones to form the pyrrole ring .

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling to introduce substituents at specific positions .

Ethanamine Side Chain Installation

Post-core formation, the ethanamine moiety is introduced through:

  • Nucleophilic Substitution: Reaction of halogenated pyrrolopyridines with ethylene diamine under basic conditions.

  • Reductive Amination: Condensation of aldehydes with ammonia followed by sodium borohydride reduction .

A 2021 study achieved a 68% yield using a Suzuki-Miyaura coupling to attach a boronic ester intermediate to a pre-functionalized ethanamine precursor .

Biological Activity and Mechanism of Action

FGFR Inhibition

Derivatives of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine exhibit potent inhibition of FGFR1–3 kinases, which are overexpressed in breast and lung cancers. Key findings include:

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)Source
4h7925
4d121534

Mechanistically, these compounds occupy the ATP-binding pocket of FGFRs, forming hydrogen bonds with Ala564 and backbone amides in the hinge region .

Antiproliferative Effects

In 4T1 murine breast cancer cells, compound 4h reduced viability by 82% at 1 μM via apoptosis induction, evidenced by caspase-3 cleavage and Bcl-2 downregulation .

Future Directions in Research

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) could enhance bioavailability, as suggested by preliminary studies showing a 3.2-fold increase in plasma half-life .

Dual Kinase Inhibitors

Structural modifications to target both FGFR and VEGF receptors are under investigation, with early analogs showing IC₅₀ values below 50 nM for VEGFR2 .

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